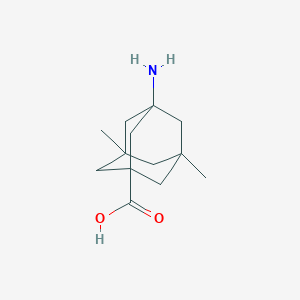![molecular formula C15H7F9N2O B2902428 4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide CAS No. 1092345-06-6](/img/structure/B2902428.png)
4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridines (TFMPs) and their intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mecanismo De Acción
The mechanism of action of TFMPP is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
TFMPP has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter serotonin in the brain, which can lead to an improvement in mood, anxiety, and appetite. It has also been found to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and an improvement in cognitive function. Additionally, TFMPP has been found to increase the levels of the hormones cortisol and epinephrine, which can lead to an increase in energy and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TFMPP in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it an attractive option for researchers. Additionally, it has a low toxicity, making it safe to use in experiments. However, there are also some limitations to its use. It is a relatively unstable compound, making it difficult to store and use in experiments. Additionally, its mechanism of action is not fully understood, making it difficult to accurately predict its effects.
Direcciones Futuras
There are numerous potential future directions for research involving TFMPP. One potential direction is to further study its mechanism of action, in order to better understand its effects on the body. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its use in the treatment of mood disorders and cognitive disorders. Additionally, further research could be conducted to investigate its potential interactions with other drugs and its potential side effects. Finally, further research could be conducted to investigate its potential use as a diagnostic tool, such as its potential use in the diagnosis of neurological disorders.
Métodos De Síntesis
TFMPP can be synthesized through a two-step process. The first step involves the reaction of 4,6-dichloropyridine-2-carboxylic acid and trifluoromethyl-3-phenylpyridine in the presence of a base, such as sodium hydroxide, to form 4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide. The second step involves the reaction of this compound with a strong base, such as sodium hydride, to form the desired product.
Aplicaciones Científicas De Investigación
TFMPP has been used in numerous scientific research applications. It has been used in the study of enzyme inhibition, as it has been found to be an effective inhibitor of the enzyme acetylcholinesterase. It has also been used in the study of serotonin receptors, as it has been found to be a potent agonist of the serotonin 5-HT1A receptor. Additionally, TFMPP has been used in the study of drug metabolism, as it has been found to be a substrate for the cytochrome P450 enzyme CYP3A4.
Propiedades
IUPAC Name |
4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F9N2O/c16-13(17,18)7-2-1-3-9(4-7)25-12(27)10-5-8(14(19,20)21)6-11(26-10)15(22,23)24/h1-6H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXLZMTUSRULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F9N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2902346.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B2902350.png)

![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2902354.png)

![(4-Bromophenyl)-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2902357.png)


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2902363.png)


![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2902368.png)